molecular formula C11H9BrN2 B1638901 4-(Bromomethyl)-2,2'-bipyridine

4-(Bromomethyl)-2,2'-bipyridine

Cat. No.: B1638901
M. Wt: 249.11 g/mol
InChI Key: MKMMPNWLSMTCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-2,2'-bipyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which makes it a valuable intermediate in organic synthesis. The compound’s structure allows it to participate in various chemical reactions, making it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2'-bipyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2-pyridyl)pyridine with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the methyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reaction times. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2'-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, thiols, amines, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Bromomethyl)-2,2'-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2'-bipyridine largely depends on the specific application and the target moleculeThis reactivity is exploited in various synthetic and biological applications to modify or inhibit specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,2'-bipyridine is unique due to its dual pyridine rings, which enhance its reactivity and versatility in synthetic applications. This structural feature allows for more complex and diverse chemical transformations compared to simpler bromopyridines .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(bromomethyl)-2-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9BrN2/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8H2

InChI Key

MKMMPNWLSMTCLW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CBr

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CBr

Origin of Product

United States

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